methyl 2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
The synthesis of METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the thiazole ring, followed by the introduction of the hexahydrocinnolinyl and phenyl groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE can be compared with other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities and are used in similar applications.
Indole derivatives: Although structurally different, indole derivatives share some biological activities with thiazole derivatives. The uniqueness of METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4O4S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H20N4O4S/c1-29-20(28)18-19(13-7-3-2-4-8-13)30-21(23-18)22-16(26)12-25-17(27)11-14-9-5-6-10-15(14)24-25/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,22,23,26) |
InChI Key |
IACSRDIXYOUFFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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